4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide
Overview
Description
4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a pyrimidinyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method starts with the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This intermediate is then further reacted with hydrazine to form the hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide: This compound is structurally similar and shares some chemical properties.
4-amino-N-(4-ethyl-6-methyl-pyrimidin-2-yl)-benzenesulfonamide: Another related compound with a similar sulfonamide group.
Uniqueness
4-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide is unique due to the presence of the chloro group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its combination of functional groups also contributes to its potential antibacterial activity, making it a valuable compound for further research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S2/c17-12-2-6-14(7-3-12)26(22,23)20-13-4-8-15(9-5-13)27(24,25)21-16-18-10-1-11-19-16/h1-11,20H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJNIWOVEMHVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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